N-(2-Methylthian-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(2-methylthian-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-3-9(11)10-8-4-5-12-7(2)6-8/h3,7-8H,1,4-6H2,2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBMNAJLTNCNQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCS1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylthian-4-yl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-methylthian-4-ylamine with acryloyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methylthian-4-ylamine in an organic solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add acryloyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylthian-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the thianyl group or the amide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Azides or methoxy derivatives.
Scientific Research Applications
N-(2-Methylthian-4-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Methylthian-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
Thiane vs. Piperidine/Sulfonamide Systems A key comparator is 2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide (Compound 8), reported in MedChemComm . While both compounds share heterocyclic cores, critical differences include:
- Core Ring : N-(2-Methylthian-4-yl)prop-2-enamide uses a thiane ring (sulfur atom), whereas Compound 8 employs a piperidine ring (nitrogen atom). The sulfur in thiane introduces weaker hydrogen-bonding capacity but greater lipophilicity compared to the basic nitrogen in piperidine.
Physicochemical and Pharmacological Implications
Table 1: Hypothetical Comparative Properties
Note: Molecular weights are illustrative; exact values require experimental validation.
- The enamide’s conjugated system may facilitate interactions with electrophilic enzyme sites, while sulfonamides are known for protease inhibition .
- Synthetic Accessibility : The use of SHELX and WinGX in crystallographic refinement suggests this compound’s structure is well-defined , whereas Compound 8’s synthesis likely involves multi-step functionalization of piperidine, increasing synthetic complexity.
Methodological Considerations in Structural Analysis
- Crystallography : SHELX programs enable precise refinement of bond lengths and angles, critical for comparing stereoelectronic profiles of thiane vs. piperidine derivatives .
- Geometry Visualization : ORTEP for Windows aids in overlaying molecular structures to highlight conformational differences, such as the planarity of the enamide group versus the tetrahedral sulfonamide .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-Methylthian-4-yl)prop-2-enamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of intermediates via nucleophilic substitution or condensation reactions. For example, reacting 2-methylthiane-4-amine with acryloyl chloride in anhydrous DMF under inert atmosphere (argon/nitrogen) at 0–5°C for 2–4 hours .
- Step 2 : Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
- Validation : Characterization via -NMR (confirming acrylamide proton signals at δ 6.2–6.4 ppm) and LC-MS (m/z ≈ 198.1 [M+H]) .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- NMR Spectroscopy : - and -NMR to confirm backbone connectivity and substituent positions (e.g., thiane ring protons at δ 2.8–3.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL for refinement (R-factor < 0.05) to resolve stereochemistry and bond angles .
Q. How can researchers optimize reaction yields during synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalytic Additives : Use of HOBt/EDC coupling agents for amide bond formation (yield improvement by 15–20%) .
- Temperature Control : Low-temperature (-10°C) quenching to minimize side reactions (e.g., acrylamide polymerization) .
Advanced Research Questions
Q. How should researchers address discrepancies between crystallographic data and computational modeling results?
- Multi-Software Validation : Refine X-ray data using SHELXL and cross-validate with WinGX/ORTEP for anisotropic displacement parameters .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles (Δ < 0.05 Å for C–C bonds) .
- Spectroscopic Cross-Check : Align -NMR chemical shifts with predicted values from ACD/Labs or ChemDraw .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Analog Design : Modify the thiane ring (e.g., 2-ethylthian-4-yl) or acrylamide group (e.g., fluorinated derivatives) .
- Biological Assays : Test analogs for kinase inhibition (IC values) or antimicrobial activity (MIC against S. aureus).
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with bioactivity .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic Stability Testing : Assess hepatic microsomal degradation (e.g., t in rat liver microsomes) to identify rapid metabolism .
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (AUC) in rodent models .
- Mechanistic Studies : Use CRISPR-edited cell lines to validate target engagement (e.g., enzyme inhibition via Western blot) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
